tert-butylN-({8-amino-5,5-dioxo-5lambda6-thiaspiro[3.5]nonan-2-yl}methyl)carbamate
Description
This compound is a tert-butyl carbamate derivative featuring a unique thiaspiro[3.5]nonane core. The structure includes a sulfur atom in the spiro ring system, an amino group at position 8, and two sulfonyl (dioxo) groups at position 3. Its molecular formula is C₁₃H₂₂N₂O₄S, with a molecular weight of 302.39 g/mol. The thiaspiro architecture confers conformational rigidity, while the carbamate group enhances metabolic stability, making it a candidate for pharmaceutical and agrochemical applications .
Properties
IUPAC Name |
tert-butyl N-[(8-amino-5,5-dioxo-5λ6-thiaspiro[3.5]nonan-2-yl)methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O4S/c1-13(2,3)20-12(17)16-9-10-6-14(7-10)8-11(15)4-5-21(14,18)19/h10-11H,4-9,15H2,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPVGKSNFZMVIPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CC2(C1)CC(CCS2(=O)=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.43 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-butylN-({8-amino-5,5-dioxo-5lambda6-thiaspiro[3.5]nonan-2-yl}methyl)carbamate involves multiple steps, typically starting with the formation of the thiaspiro structure. One common method involves the reaction of a suitable thiol with a cyclic ketone under acidic conditions to form the thiaspiro compound. This intermediate is then reacted with tert-butyl carbamate in the presence of a base to yield the final product .
Chemical Reactions Analysis
tert-butylN-({8-amino-5,5-dioxo-5lambda6-thiaspiro[3.5]nonan-2-yl}methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiaspiro structure can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
tert-butylN-({8-amino-5,5-dioxo-5lambda6-thiaspiro[3.5]nonan-2-yl}methyl)carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butylN-({8-amino-5,5-dioxo-5lambda6-thiaspiro[3.5]nonan-2-yl}methyl)carbamate is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Spiro or Heterocyclic Cores
tert-Butyl 7-azaspiro[3.5]nonan-2-ylcarbamate (CAS 147611-03-8)
- Molecular Formula : C₁₃H₂₄N₂O₂
- Molecular Weight : 240.34 g/mol
- Key Features: Replaces the sulfur atom in the spiro ring with nitrogen (7-azaspiro). Lacks the sulfonyl (dioxo) and amino groups present in the target compound.
- Applications : Used in medicinal chemistry for its rigid spiro structure, which enhances binding selectivity in enzyme inhibition .
tert-Butyl ((1-amino-4-methoxycyclohexyl)methyl)carbamate (Compound 296, )
- Molecular Formula : C₁₃H₂₆N₂O₃
- Molecular Weight : 258.36 g/mol
- Key Features: A cyclohexane-based spiro analog with methoxy and amino substituents. Differs in the absence of sulfur and sulfonyl groups.
tert-Butyl N-[(3-amino-5-methylphenyl)methyl]carbamate (CAS 1909319-84-1)
- Molecular Formula : C₁₂H₁₈N₂O₂
- Molecular Weight : 236.31 g/mol
- Key Features: Aromatic benzylcarbamate derivative with amino and methyl substituents. Lacks spiro geometry but shares the carbamate protection strategy.
- Applications : Versatile building block in drug discovery, particularly for kinase inhibitors and agrochemicals .
Functional Group and Property Comparison
*Estimated based on sulfonyl group polarity.
Pharmacological and Physicochemical Properties
- Solubility : The target compound’s sulfonyl groups increase polarity, reducing logP compared to aromatic analogs like CAS 1909319-84-1. This may enhance aqueous solubility but limit blood-brain barrier penetration .
- Metabolic Stability : The tert-butyl carbamate group in all compounds slows enzymatic degradation, extending half-life in vivo.
- Bioactivity : Thiaspiro derivatives are explored for sulfonamide-based targets (e.g., carbonic anhydrase inhibitors), whereas azaspiro analogs are used in kinase inhibition .
Q & A
Q. What synthetic strategies are recommended for introducing the tert-butyl carbamate (Boc) group in this compound?
The Boc group is introduced via reaction of the primary amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine or DMAP) in anhydrous dichloromethane or THF. Reaction conditions (0°C to RT, 4–6 hours) prevent side reactions. Progress is monitored by TLC (Rf ~0.5 in 30% EtOAc/hexane), and purification uses silica gel chromatography with EtOAc/hexane gradients (10–50%). Yield optimization requires strict moisture control .
Q. How can researchers purify this compound effectively?
Purification involves:
- Column chromatography : Silica gel (230–400 mesh) with EtOAc/hexane gradients.
- Recrystallization : From DCM/hexane (1:3) at –20°C for high-purity crystals.
- HPLC : Reverse-phase C18 column with acetonitrile/water (70:30) for polar impurities. Purity is verified by ¹H NMR (absence of peaks at δ 1.4–1.5 ppm for residual Boc₂O) and HPLC (>95% purity) .
Q. What analytical techniques confirm the sulfone (5,5-dioxo) group?
Q. How is the amine group protected/deprotected during synthesis?
- Protection : Boc₂O in basic conditions (yield >85%).
- Deprotection : TFA/DCM (1:1) at RT for 2 hours, followed by neutralization with NaHCO₃. Monitor deprotection by loss of Boc-related ¹H NMR signals (δ 1.4 ppm) .
Q. What solvents are optimal for storing this compound?
Store at –20°C in anhydrous DMSO or ethanol. Avoid aqueous buffers (pH >7 accelerates Boc cleavage). For long-term storage, lyophilize as a citrate salt (pH 5.0) .
Advanced Questions
Q. How can X-ray crystallography resolve conformational ambiguities in the spirocyclic core?
- Crystallization : Slow vapor diffusion of hexane into DCM solution.
- Data collection : At 100 K with Mo-Kα radiation (λ = 0.71073 Å).
- Refinement : SHELXL refines the structure using anisotropic displacement parameters. Key metrics: R1 < 5%, wR2 < 12%. The spiro angle (C-S-C) is typically 94–97°, confirmed by electron density maps .
Q. What computational methods predict reactivity of the sulfone group?
Q. How do structural modifications to the spiro ring affect bioactivity?
Comparative studies show:
- Thiaspiro[3.5] vs. oxaspiro[3.5] : 30% higher metabolic stability in liver microsomes.
- Amino group position : 8-amino substitution increases binding affinity (IC₅₀ = 2.1 μM vs. 15 μM for 7-amino analogs). Data from SPR and ITC validate target engagement .
Q. What strategies mitigate batch-to-batch variability in sulfone oxidation?
Q. How are discrepancies in enzymatic inhibition data reconciled across assays?
- Orthogonal validation : Combine SPR (binding kinetics), ITC (thermodynamics), and cellular assays (IC₅₀).
- Buffer controls : Add 1 mM EDTA to chelate metal ions interfering with sulfone interactions.
- Statistical analysis : Multivariate ANOVA identifies assay-specific variables (e.g., pH drift) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
